molecular formula C9H17NO2S B14439930 Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide CAS No. 73825-52-2

Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide

Cat. No.: B14439930
CAS No.: 73825-52-2
M. Wt: 203.30 g/mol
InChI Key: RGCKILOYRYXFHB-UHFFFAOYSA-N
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Description

Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide is a heterocyclic compound with the molecular formula C9H17NO2S. It is a derivative of isothiazolidine, characterized by the presence of a cyclohexyl group and a sulfone functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiazolidine, 2-cyclohexyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with sulfur dioxide and formaldehyde, followed by cyclization to form the isothiazolidine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of this compound .

Scientific Research Applications

Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of isothiazolidine, 2-cyclohexyl-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Isothiazolidine, 1,1-dioxide: Lacks the cyclohexyl group but shares similar chemical properties.

    4-Amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxide: Contains an amino group and exhibits different reactivity.

    1,1-Dioxoisothiazolidine: Another derivative with distinct structural features.

Uniqueness

Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

73825-52-2

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

2-cyclohexyl-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C9H17NO2S/c11-13(12)8-4-7-10(13)9-5-2-1-3-6-9/h9H,1-8H2

InChI Key

RGCKILOYRYXFHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCCS2(=O)=O

Origin of Product

United States

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